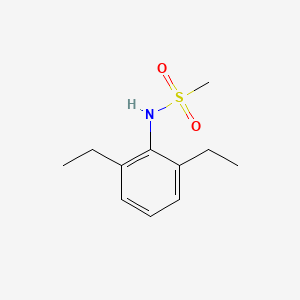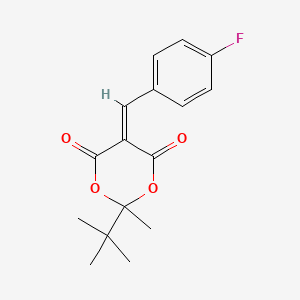
3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, also known as CPO, is a synthetic compound that belongs to the class of coumarin derivatives. CPO has gained significant attention due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of ROS production and the modulation of various signaling pathways. 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been shown to inhibit the activity of NADPH oxidase, an enzyme that generates ROS in cells. This inhibition leads to a decrease in ROS levels, which can have beneficial effects on cellular function. 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has also been shown to modulate the activity of various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules in endothelial cells. 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been shown to protect against oxidative stress and improve mitochondrial function in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several advantages for lab experiments, including its high yield and purity, as well as its ability to exhibit various biological activities. However, 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one treatment in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one. One area of research is the development of more efficient synthesis methods for 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one and its derivatives. Another area of research is the investigation of the molecular targets and signaling pathways involved in the biological activities of 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one. Furthermore, the potential applications of 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one in the treatment of various diseases, such as cancer and inflammation, should be explored. Finally, the development of novel fluorescent probes based on 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one could have significant implications for the detection of metal ions in biological systems.
Métodos De Síntesis
3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can be synthesized through a multi-step process, starting with the reaction of 3-chloro-4-hydroxycoumarin with 2,4-pentanedione in the presence of a basic catalyst. The resulting product is then reacted with phenylacetic acid in the presence of a dehydrating agent to form the final compound, 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one. The synthesis method of 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been optimized to achieve high yield and purity, making it suitable for various scientific applications.
Aplicaciones Científicas De Investigación
3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, such as anti-inflammatory, antioxidant, and antitumor properties. 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, 3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been used as a pharmacological tool to investigate the role of reactive oxygen species (ROS) in various cellular processes.
Propiedades
IUPAC Name |
3-chloro-4,8-dimethyl-7-phenacyloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-11-14-8-9-16(12(2)18(14)24-19(22)17(11)20)23-10-15(21)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBBKTMKGQNULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)


![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)